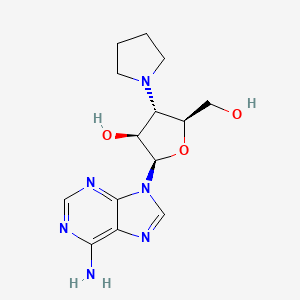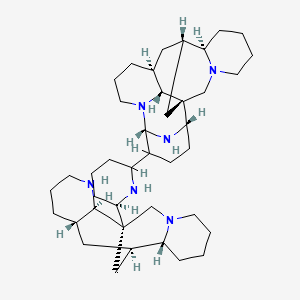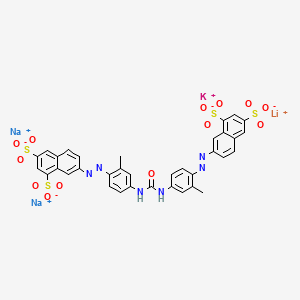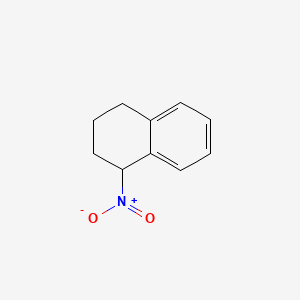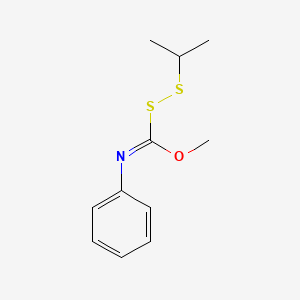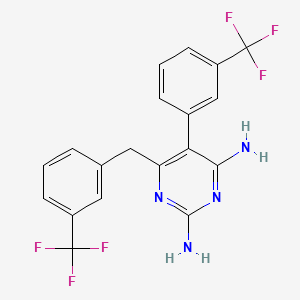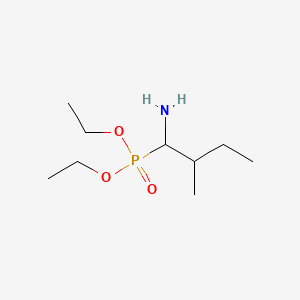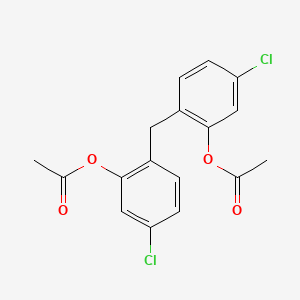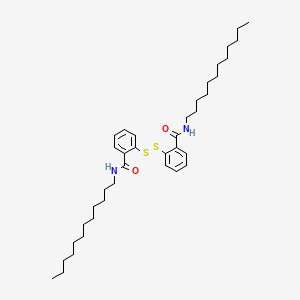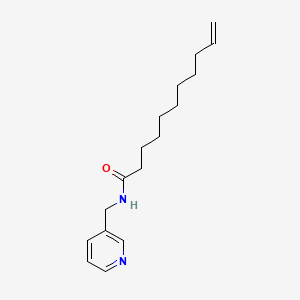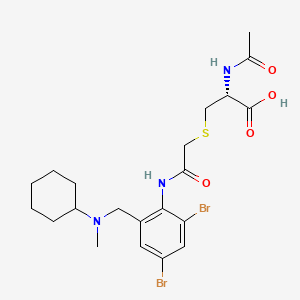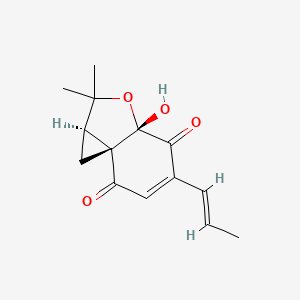
(1'E)-Dechloromycorrhizin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’E)-Dechloromycorrhizin A is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. This compound is derived from mycorrhizal fungi and has garnered interest due to its biological activities and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A involves several steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the cyclization of a suitable precursor under acidic conditions.
Functional group modifications: Introduction of specific functional groups through reactions such as halogenation, hydroxylation, and methylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A typically involves large-scale fermentation processes using mycorrhizal fungi. The fungi are cultured under controlled conditions to maximize the yield of the compound. The extraction and purification processes are then scaled up to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(1’E)-Dechloromycorrhizin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, such as halogenation using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (1’E)-Dechloromycorrhizin A, each with distinct chemical and biological properties.
科学研究应用
(1’E)-Dechloromycorrhizin A has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in mycorrhizal symbiosis and its effects on plant growth and health.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of bio-based products and as a natural additive in various formulations.
作用机制
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
Mycorrhizin A: Another compound derived from mycorrhizal fungi with similar biological activities.
Dechloromycin: A structurally related compound with distinct chemical properties.
Uniqueness
(1’E)-Dechloromycorrhizin A stands out due to its unique chemical structure, which imparts specific biological activities not observed in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and applications.
属性
CAS 编号 |
150824-26-3 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
InChI 键 |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
手性 SMILES |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
规范 SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


